molecular formula C16H20N2O5 B2414670 1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea CAS No. 1798660-35-1

1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea

Cat. No.: B2414670
CAS No.: 1798660-35-1
M. Wt: 320.345
InChI Key: DJGUCYFSWQNUKJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dimethoxyphenyl group and a furan-2-yl-methoxyethyl group attached to a urea moiety

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea typically involves the reaction of 2,3-dimethoxyaniline with 2-(furan-2-yl)-2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dimethoxyphenyl)-3-(2-(furan-2-yl)-2-hydroxyethyl)urea
  • 1-(2,3-Dimethoxyphenyl)-3-(2-(furan-2-yl)-2-ethoxyethyl)urea
  • 1-(2,3-Dimethoxyphenyl)-3-(2-(furan-2-yl)-2-methylpropyl)urea

Uniqueness

1-(2,3-Dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea is unique due to the presence of both dimethoxyphenyl and furan-2-yl-methoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-20-13-7-4-6-11(15(13)22-3)18-16(19)17-10-14(21-2)12-8-5-9-23-12/h4-9,14H,10H2,1-3H3,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGUCYFSWQNUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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